N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide
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Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C24H22N2O2 and its molecular weight is 370.452. The purity is usually 95%.
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Scientific Research Applications
Sigma-2 Receptor Probing
A study by Xu et al. (2005) focused on the synthesis of benzamide analogues, including compounds structurally similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide. These compounds were used as probes for sigma-2 receptors, indicating their potential for exploring receptor dynamics and functions in vitro (Xu et al., 2005).
Intramolecular Amination in Medicinal Chemistry
Yamamoto et al. (2016) described a copper-catalyzed intramolecular amination process at the benzylic C-H of 2-methylbenzamides, leading to the formation of isoindolinones. This method is significant in medicinal chemistry, suggesting a potential application for this compound in the synthesis of complex organic compounds (Yamamoto et al., 2016).
Fragmentation and Rearrangement Studies
Gaber et al. (2008) researched the thermal fragmentation of N-arylbenzamide oximes, which is related to the structural family of the compound . Their study provides insights into the behavior of such compounds under specific conditions, which is crucial for understanding their stability and reactivity (Gaber et al., 2008).
Electrospray Mass Spectrometry
Harvey (2000) examined derivatives of N-linked glycans, including those related to the benzamide family. The research explored their electrospray and collision-induced dissociation fragmentation, which is relevant for understanding the mass spectrometric behavior of similar compounds (Harvey, 2000).
Palladium-Catalyzed Reactions
Hikawa et al. (2012) developed a method for synthesizing 4-phenylquinazolinones through palladium-catalyzed reactions of o-aminobenzamides with benzyl alcohols. This indicates the potential of this compound in catalysis and organic synthesis (Hikawa et al., 2012).
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17-7-5-6-10-21(17)24(28)25-20-12-13-22-19(15-20)11-14-23(27)26(22)16-18-8-3-2-4-9-18/h2-10,12-13,15H,11,14,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKZJULOOFGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.